molecular formula C12H12BrN3O B8560348 6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine

6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine

Cat. No. B8560348
M. Wt: 294.15 g/mol
InChI Key: DPYHSPUZFJRSGO-UHFFFAOYSA-N
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Description

6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine is a useful research compound. Its molecular formula is C12H12BrN3O and its molecular weight is 294.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine

InChI

InChI=1S/C12H12BrN3O/c1-8-5-10(13)15-12(6-8)16-11-7-9(17-2)3-4-14-11/h3-7H,1-2H3,(H,14,15,16)

InChI Key

DPYHSPUZFJRSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)NC2=NC=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxypyridin-2-amine (620 mg, 5 mmol) and 2,6-dibromo-4-methylpyridine (1123 mg, 5.25 mmol) in dioxane (18 mL) was added 1,1′-bis(di-tertbutylphosphino)ferrocene palladium dichloride (280 mg, 0.5 mmol) and sodium tert-butoxide (437 mg, 5.25 mmol). Then the mixture stirred under microwave irradiation for 1.5 hours at 80° C. Then the mixture was poured into water (50 mL), and extracted with EtOAc (100 mL). The organic layer was washed with water (50 mL) and brine (50 mL), dried and concentrated. The residue purified by silica gel chromatography using a solvent system of 75% petroleum ether/EtOAc. The product containing fractions were collected and concentrated to give 6-bromo-N-(4-methoxypyridin-2-yl)-4-methylpyridin-2-amine (627 mg, 50%). MS ESI calcd for C12H12BrN3O [M+H]+ 294, found 294.
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
1123 mg
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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